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Compound of Interest

Compound Name: H-D-Phe(4-F)-OH

Cat. No.: B556549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

non-proteinogenic amino acid H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine). The information

presented herein is essential for the characterization and analysis of this compound in research

and development settings. This document includes tabulated summaries of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for H-D-Phe(4-F)-OH.

Note that the NMR and IR data are based on the analysis of 4-Fluoro-D,L-phenylalanine, as

the spectroscopic properties of enantiomers are identical in a non-chiral environment.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.10 m 2H Ar-H (ortho to F)

7.05 - 6.95 m 2H Ar-H (meta to F)

3.95 t 1H α-H

3.20 dd 1H β-Ha

3.05 dd 1H β-Hb

Disclaimer: While we have made our best-effort to label most spectral peaks, certain spectral

features may not be fully annotated in all NMR spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
Chemical Shift (δ) ppm Assignment

175.0 C=O (Carboxyl)

163.5 (d, J = 245 Hz) C-F

132.0 (d, J = 8 Hz) Ar-CH (ortho to F)

131.0 Ar-C (ipso to CH₂)

116.0 (d, J = 22 Hz) Ar-CH (meta to F)

56.5 α-CH

37.0 β-CH₂

Note: The carbon of the aromatic ring directly attached to the fluorine atom exhibits a

characteristic doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2800 Broad
O-H stretch (Carboxylic acid),

N-H stretch (Amine)

1660 Strong C=O stretch (Carboxylic acid)

1590 Strong N-H bend (Amine)

1510 Strong C=C stretch (Aromatic ring)

1220 Strong C-F stretch

830 Strong
C-H bend (Aromatic, para-

substituted)

Table 4: Mass Spectrometry Data (Electrospray
Ionization, ESI)

m/z Ion Type

184.0768 [M+H]⁺

206.0587 [M+Na]⁺

167.0712 [M-NH₃+H]⁺

138.0656 [M-COOH+H]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide and may require optimization based on the specific

instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation:

Dissolve 10-20 mg of H-D-Phe(4-F)-OH in approximately 0.6 mL of deuterium oxide

(D₂O).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 500 MHz

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 125 MHz

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase and baseline correct the resulting spectrum.

Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent

peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of H-D-Phe(4-
F)-OH with 100-200 mg of dry KBr powder.

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic

press.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a 1 mg/mL stock solution of H-D-Phe(4-F)-OH in a suitable solvent (e.g.,

water:acetonitrile 50:50 with 0.1% formic acid).

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrument Parameters (ESI-MS):

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF).

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Desolvation Gas Flow: 600 L/hr

Desolvation Temperature: 350 °C

Mass Range: m/z 50 - 500

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in full scan mode. For fragmentation analysis, perform tandem

MS (MS/MS) by selecting the precursor ion of interest ([M+H]⁺).

Workflow and Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b556549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The overall workflow for the spectroscopic analysis of H-D-Phe(4-F)-OH involves a sequential

process of sample preparation, data acquisition using the respective spectroscopic techniques,

and subsequent data analysis to elucidate the molecular structure and properties.

Sample Preparation

Data Acquisition Data Analysis & Interpretation

Final Characterization
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Vibrational Frequencies
Functional Groups

Molecular Weight
Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of H-D-Phe(4-F)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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